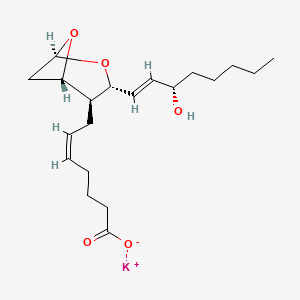

Thromboxane A2 Potassium Salt

Descripción general

Descripción

Thromboxane A2 (TXA2) is a type of thromboxane that is produced by activated platelets during hemostasis and has prothrombotic properties . It stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . Thromboxane A2 is also a known vasoconstrictor and is especially important during tissue injury and inflammation .

Synthesis Analysis

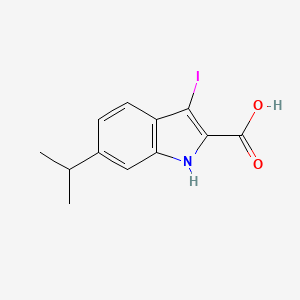

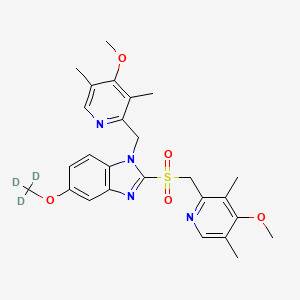

TXA2 is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) . Aspirin irreversibly inhibits platelet cyclooxygenase 1 preventing the formation of prostaglandin H2, and therefore thromboxane A2 . Contrastly, TxA2 vascular tissue synthesis is stimulated by angiotensin II which promotes cyclooxygenase I’s metabolism of arachidonic acid .Molecular Structure Analysis

The chemical formula of Thromboxane A2 is C20H32O5 . Its molar mass is 352.471 g·mol −1 . The structure of Thromboxane A2 includes a 6-membered ether-containing ring .Chemical Reactions Analysis

Thromboxane A2 is very unstable in aqueous solution, since it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . 12-HHT, while once thought to be an inactive byproduct of TXA2 synthesis, has recently been shown to have a range of potentially important actions, some of which relate to the actions of TXA2 .Physical And Chemical Properties Analysis

Thromboxane A2 is a potent vasoconstrictor . It is especially important during tissue injury and inflammation . It is also regarded as responsible for Prinzmetal’s angina . Receptors that mediate TXA2 actions are thromboxane A2 receptors .Aplicaciones Científicas De Investigación

Role in Ischemic Stroke

Thromboxane A2 (TXA2) plays a significant role in the course and treatment of ischemic stroke . It is involved in the process of platelet aggregation, which is crucial in the development of atherosclerosis and thrombosis . The measurement of thromboxane B2 (TxB2) in serum, a stable metabolic product of TXA2, is the only test that measures the effect of aspirin on the activity of COX-1 in platelets . High concentration of TXB2 may be a risk factor for ischemic stroke or ischemic heart disease .

Role in Hemostasis

Thromboxane A2 is produced by activated platelets during hemostasis and has prothrombotic properties. It stimulates the activation of new platelets and increases platelet aggregation. This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation.

Role in Vasoconstriction

Thromboxane A2 is a known vasoconstrictor. It is especially important during tissue injury and inflammation. It is also regarded as responsible for Prinzmetal’s angina.

Role in Atherothrombosis

Thromboxane A2 has significant implications in various pathophysiological processes such as primary hemostasis, atherothrombosis, inflammation, and cancer. It is derived from arachidonic acid through the cyclooxygenase-1 (COX-1) pathway in human platelets.

Role in Inflammation

Thromboxane A2 plays a key role in inflammation. It is especially important during tissue injury and inflammation.

Role in Cancer

Thromboxane A2 has significant implications in cancer. It is derived from arachidonic acid through the cyclooxygenase-1 (COX-1) pathway in human platelets.

Mecanismo De Acción

Thromboxane A2 stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the thromboxane receptor, which results in platelet-shape change, inside-out activation of integrins, and degranulation . Circulating fibrinogen binds these receptors on adjacent platelets, further strengthening the clot .

Safety and Hazards

Increased activity of Thromboxane A2 may play a role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma . Increased action of Thromboxane A2 also has implications in pulmonary hypertension, kidney injury, hepatic injury, allergies, angiogenesis, and metastasis of cancer cells .

Direcciones Futuras

The future directions of Thromboxane A2 research could involve further understanding of its role in various diseases and conditions. For instance, it could be beneficial to explore its role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma . Additionally, its implications in pulmonary hypertension, kidney injury, hepatic injury, allergies, angiogenesis, and metastasis of cancer cells could be further investigated .

Propiedades

IUPAC Name |

potassium;(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5.K/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23;/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,18-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQDUCSUDZWQQM-SFFQMIBFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31KO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858478 | |

| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thromboxane A2 Potassium Salt | |

CAS RN |

98509-73-0 | |

| Record name | Potassium (5Z)-7-{(1S,3R,4S,5S)-3-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl}hept-5-enoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)

![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)